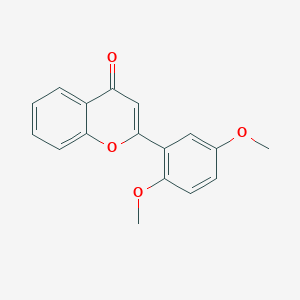
2',5'-Dimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Dimethoxyflavone is a flavonoid compound characterized by the presence of two methoxy groups attached to the flavone structure. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dimethoxyflavone typically involves the use of entomopathogenic filamentous fungi as biocatalysts. The process includes the biotransformation of flavones containing methoxy substituents in the B ring . The specific synthetic route involves the use of strains of fungi such as Beauveria bassiana and Isaria fumosorosea, which facilitate the progressive demethylation and/or hydroxylation of the test compounds .
Industrial Production Methods: Industrial production methods for 2’,5’-Dimethoxyflavone are not well-documented. the use of biocatalysts in the synthesis process suggests potential scalability for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,5’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the flavone structure, potentially leading to the formation of new derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and chlorine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated derivatives of 2’,5’-Dimethoxyflavone .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives.
Industry: The compound’s antioxidant properties make it a valuable additive in food and cosmetic industries.
Mécanisme D'action
The mechanism of action of 2’,5’-Dimethoxyflavone involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2’,5’-Dimethoxyflavone can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-dimethoxyflavone: Known for its inhibitory activity against Ca2±mediated cell-cycle regulation.
5-Hydroxy-7-methoxyflavone: Exhibits significant biological activities, including antioxidant and anti-inflammatory effects.
3,5,7-Trimethoxyflavone: Another flavonoid with notable anticancer properties.
Uniqueness: 2’,5’-Dimethoxyflavone stands out due to its specific methoxy substitution pattern, which contributes to its unique biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
74670-10-3 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-15(20-2)13(9-11)17-10-14(18)12-5-3-4-6-16(12)21-17/h3-10H,1-2H3 |
Clé InChI |
YVAMPWXEJCQAJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)

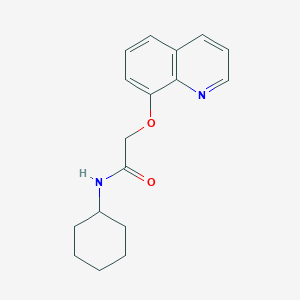
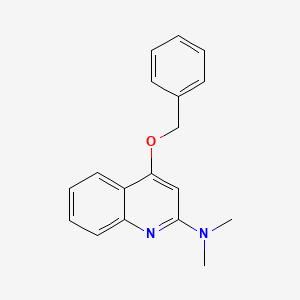
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
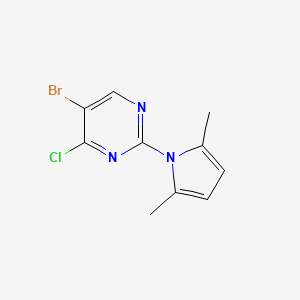
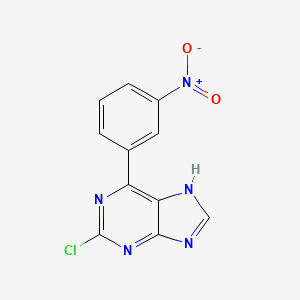
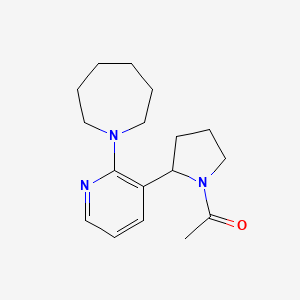
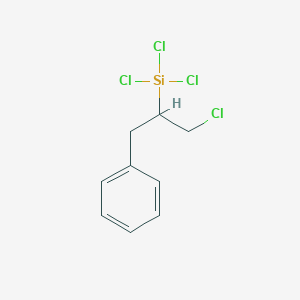
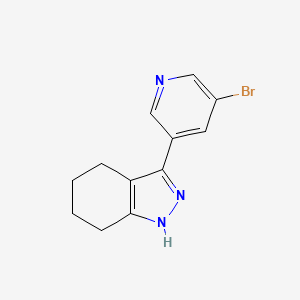
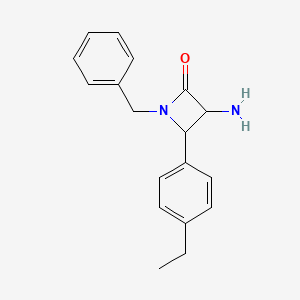
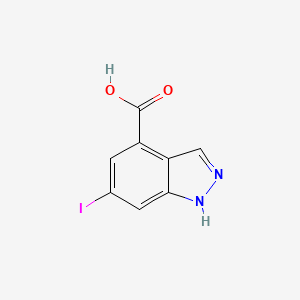
![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
